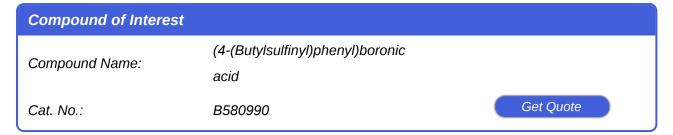


## Technical Guide: (4-(Butylsulfinyl)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025



CAS Number: 1217501-01-3

# An In-depth Technical Resource for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of **(4-(Butylsulfinyl)phenyl)boronic acid**, a molecule of increasing interest in medicinal chemistry and organic synthesis. This document details its chemical properties, synthesis, and potential applications, with a focus on its role in drug discovery and development.

## **Chemical and Physical Properties**

**(4-(ButyIsulfinyI)phenyI)boronic acid** is a solid organoboron compound. The sulfinyl group, a chiral center, introduces specific steric and electronic properties that can be exploited in the design of targeted therapeutic agents. A summary of its key properties is provided in the table below.



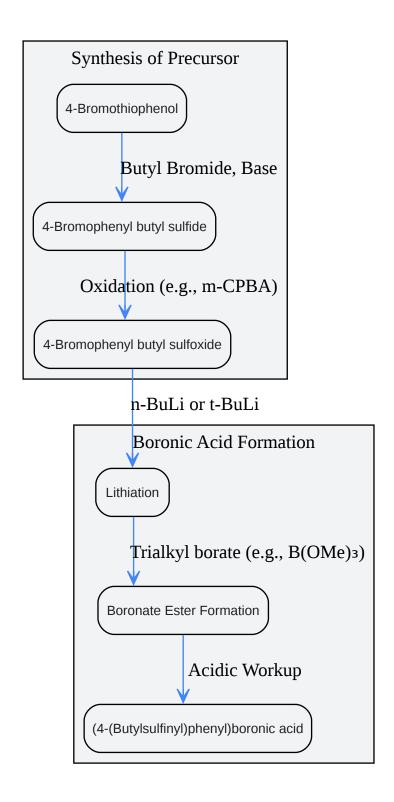
Property	Value
CAS Number	1217501-01-3
Molecular Formula	C10H15BO3S
Molecular Weight	226.10 g/mol
Appearance	Solid
Purity	Typically ≥97%

### Synthesis of (4-(Butylsulfinyl)phenyl)boronic acid

While a specific, detailed protocol for the synthesis of **(4-(ButyIsulfinyl)phenyl)boronic acid** is not readily available in public literature, a general and robust methodology for the preparation of substituted phenylboronic acids involves a bromo-lithium exchange followed by reaction with a borate ester. This common pathway is outlined below. The initial step would involve the synthesis of the corresponding 4-bromophenyl butyl sulfoxide.

A plausible synthetic workflow is depicted in the following diagram:





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Caption: General synthetic workflow for (4-(Butylsulfinyl)phenyl)boronic acid.



## Experimental Protocol: General Synthesis of Arylboronic Acids via Bromo-Lithium Exchange

This protocol provides a general procedure that can be adapted for the synthesis of **(4-(Butylsulfinyl)phenyl)boronic acid** from 4-bromophenyl butyl sulfoxide.

#### Materials:

- · 4-Bromophenyl butyl sulfoxide
- Anhydrous tetrahydrofuran (THF)
- n-Butyllithium (n-BuLi) or tert-Butyllithium (t-BuLi) in a suitable solvent
- Triisopropyl borate or Trimethyl borate
- Hydrochloric acid (HCI), aqueous solution
- Anhydrous magnesium sulfate (MgSO<sub>4</sub>) or sodium sulfate (Na<sub>2</sub>SO<sub>4</sub>)
- Organic solvents for extraction (e.g., diethyl ether, ethyl acetate)

#### Procedure:

- Dissolve 4-bromophenyl butyl sulfoxide in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen).
- Cool the solution to -78 °C using a dry ice/acetone bath.
- Slowly add a solution of n-BuLi or t-BuLi dropwise to the cooled solution. The reaction is typically monitored for completion by thin-layer chromatography (TLC).
- To the resulting aryllithium species, add trialkyl borate dropwise at -78 °C.
- Allow the reaction mixture to warm slowly to room temperature and stir for several hours.
- Quench the reaction by the slow addition of an aqueous solution of HCl.



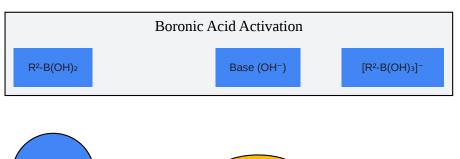
- Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).
- Combine the organic layers, wash with brine, and dry over anhydrous MgSO<sub>4</sub> or Na<sub>2</sub>SO<sub>4</sub>.
- Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude boronic acid.
- The crude product can be purified by recrystallization or column chromatography.

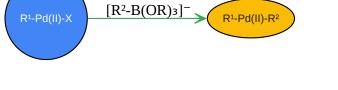
## Applications in Suzuki-Miyaura Cross-Coupling Reactions

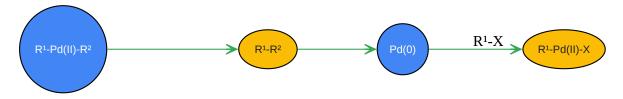
Phenylboronic acids are cornerstone reagents in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, a powerful method for the formation of carbon-carbon bonds.[1][2] (4-(Butylsulfinyl)phenyl)boronic acid can be utilized to introduce the butylsulfinylphenyl moiety into a wide range of organic molecules, a valuable strategy in the synthesis of complex pharmaceutical intermediates and other advanced materials.[2]

The general catalytic cycle for the Suzuki-Miyaura coupling is illustrated below:

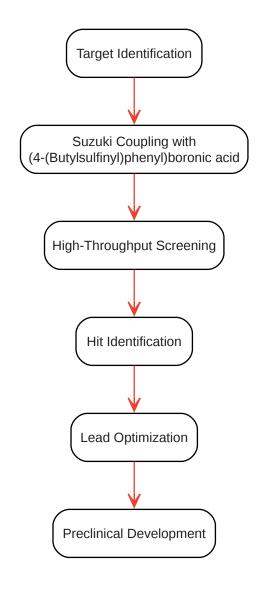












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 To cite this document: BenchChem. [Technical Guide: (4-(Butylsulfinyl)phenyl)boronic acid]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b580990#4-butylsulfinyl-phenyl-boronic-acid-cas-number]

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